(E)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide
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Overview
Description
(E)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a benzyl group, and an isobenzofuran moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide typically involves multiple steps, including the formation of the thiadiazole ring, the introduction of the benzyl group, and the coupling with the isobenzofuran derivative. Common reagents used in these reactions include thionyl chloride, benzyl bromide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzyl moiety.
Scientific Research Applications
(E)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide: shares similarities with other thiadiazole derivatives and isobenzofuran compounds.
Thiadiazole Derivatives: Compounds with a thiadiazole ring, such as 2-amino-1,3,4-thiadiazole, exhibit similar chemical properties.
Isobenzofuran Compounds: Molecules like 1,3-dihydroisobenzofuran-5-carboxylic acid share structural similarities.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H27N3O5S |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
(E)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C26H27N3O5S/c1-15(9-11-18-23(31)22-19(14-34-25(22)32)16(2)24(18)33-3)10-12-20(30)27-26-29-28-21(35-26)13-17-7-5-4-6-8-17/h4-9,31H,10-14H2,1-3H3,(H,27,29,30)/b15-9+ |
InChI Key |
XBTCULMBNFASRT-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NN=C(S3)CC4=CC=CC=C4)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NN=C(S3)CC4=CC=CC=C4)O |
Origin of Product |
United States |
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